N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea is a chemical compound classified under the category of ureas, which are organic compounds containing the functional group -NH2CO-. This compound features an adamantyloxy group, which is derived from adamantane, a polycyclic hydrocarbon. The full structure indicates that it consists of a propyl chain linked to an adamantyloxy moiety and a 3-aminophenyl urea group. Its molecular formula is , and it has a molecular weight of approximately 357.47 g/mol. The compound is cataloged in databases such as PubChem, where it is identified by the CID 24208116 .
The synthesis of N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea typically involves several steps, including the formation of the adamantyloxy group and the coupling of this moiety with the aminophenyl urea.
Technical parameters such as temperature, pressure, and reaction time can vary depending on specific laboratory conditions and desired yield.
The molecular structure of N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea can be depicted using its SMILES notation: CC(C(=O)N(NC1=CC(=C(C=C1)N)C=CC2=C(C=CC=C2)C(C)(C)C)O)
.
N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea participates in various chemical reactions due to its functional groups:
These reactions are typically influenced by factors such as solvent choice, temperature, and concentration.
The mechanism of action for N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea primarily relates to its interaction with specific biological targets, potentially including enzymes or receptors involved in signaling pathways.
Quantitative data regarding binding affinity (e.g., IC50 values) would provide insights into its efficacy as a pharmaceutical agent.
The physical and chemical properties of N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea are crucial for understanding its behavior in various environments:
N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea has potential applications in several scientific fields:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: